

A Comprehensive Technical Guide to 3,5-Dichlorophenylhydrazine Hydrochloride

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Compound of Interest

Compound Name: 3,5-Dichlorophenylhydrazine
hydrochloride

Cat. No.: B046826

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CAS Number: 63352-99-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dichlorophenylhydrazine hydrochloride**, a key chemical intermediate in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, safety and handling protocols, synthesis methods, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

3,5-Dichlorophenylhydrazine hydrochloride is a light-sensitive solid that is soluble in water. [1][2] It is primarily used as a reagent and building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of **3,5-Dichlorophenylhydrazine Hydrochloride**

Property	Value	Reference(s)
CAS Number	63352-99-8	[3]
Molecular Formula	C ₆ H ₇ Cl ₃ N ₂	[3][4]
Molecular Weight	213.49 g/mol	[3][4]
Appearance	Bright yellow crystalline powder; White to cream powder	[1][5]
Melting Point	208-210 °C (decomposes)	[1][2]
Water Solubility	Soluble	[1][2]
Boiling Point	286.1°C at 760 mmHg (Predicted)	[1]
Flash Point	126.8°C (Predicted)	[1]
InChI Key	BDXZOJVM TJOAPS-UHFFFAOYSA-N	[6]

Safety and Handling

3,5-Dichlorophenylhydrazine hydrochloride is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard	H302	Harmful if swallowed.	[6]
H312	Harmful in contact with skin.		
H315	Causes skin irritation.	[6]	
H319	Causes serious eye irritation.		
H332	Harmful if inhaled.	[6]	
H335	May cause respiratory irritation.		
H351	Suspected of causing cancer.		
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P270	Do not eat, drink or smoke when using this product.	[6]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.		
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.		
P302+P352	IF ON SKIN: Wash with plenty of soap and water.		

P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

- Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.^[7]
- Storage: Keep containers securely sealed in a cool, dry, and dark place. Store in original containers and avoid physical damage.^[1]

Spectral Data

While specific spectral data from verified sources is not publicly available, typical spectral characteristics can be predicted based on the molecule's structure.

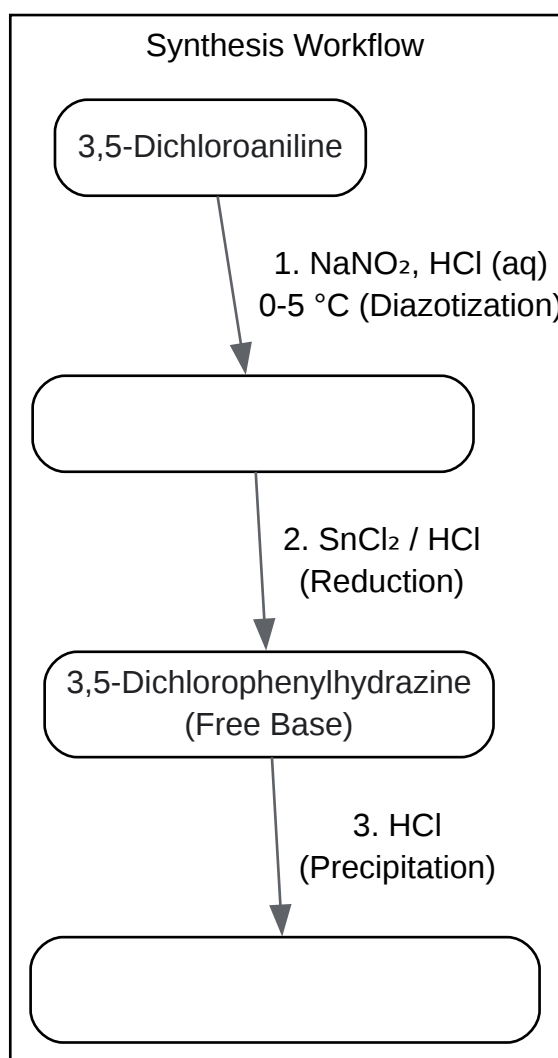
Table 3: Predicted Spectral Data

Technique	Predicted Characteristics
^1H NMR	Aromatic protons would appear in the δ 6.5-8.0 ppm range. Protons of the hydrazine group (-NHNH ₂) would be broad and their chemical shift would be solvent and concentration-dependent.
^{13}C NMR	Aromatic carbons would appear in the δ 110-150 ppm range. Carbons attached to chlorine will be significantly shifted.
IR Spectroscopy	Characteristic peaks would include N-H stretching (around 3200-3400 cm^{-1}), C=C aromatic stretching (around 1450-1600 cm^{-1}), and C-Cl stretching (around 600-800 cm^{-1}).
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ for the free base ($\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2$) would be observed at $m/z \approx 176$, showing a characteristic isotopic pattern for two chlorine atoms. The hydrochloride salt will not typically show the HCl in the mass spectrum under standard conditions. [8]

Experimental Protocols

Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

A common and established method for synthesizing phenylhydrazine hydrochlorides is through the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt. The following is a representative protocol adapted from established procedures for similar compounds.[\[9\]](#)[\[10\]](#)



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Caption: General synthesis workflow for 3,5-Dichlorophenylhydrazine HCl.

Methodology:

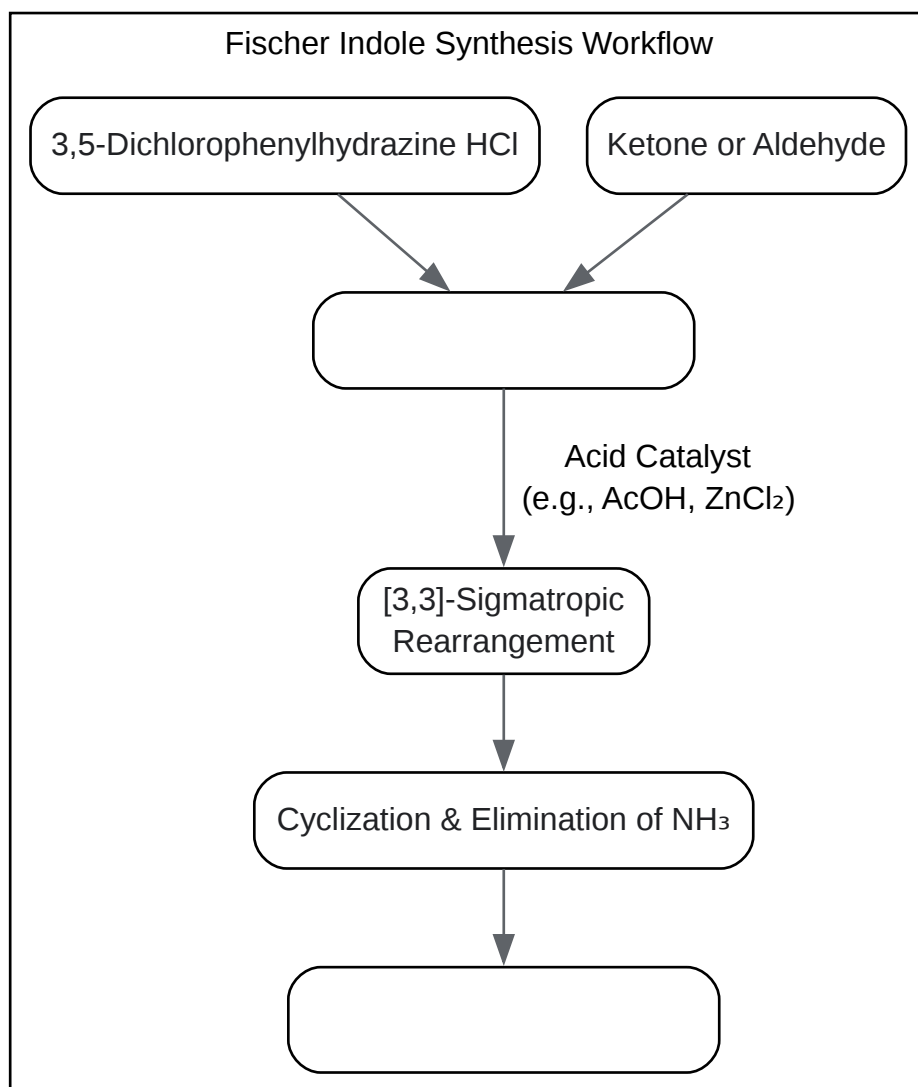
- **Diazotization:** 3,5-Dichloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt solution.[9][11] The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.
- **Reduction:** The cold diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid, also

kept at a low temperature.[10]

- Isolation: After the reduction is complete, the resulting **3,5-Dichlorophenylhydrazine hydrochloride** often precipitates from the acidic solution upon standing or further cooling. The solid product is collected by filtration, washed with a small amount of cold water or a saturated salt solution, and then dried.[12]
- Purification (Optional): The crude product can be purified by recrystallization from water or an ethanol/water mixture.[12]

Application in Fischer Indole Synthesis

3,5-Dichlorophenylhydrazine hydrochloride is a valuable reagent in the Fischer indole synthesis, a powerful method for creating indole rings, which are core structures in many pharmaceuticals.[13]



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Caption: The Fischer indole synthesis using 3,5-Dichlorophenylhydrazine HCl.

Methodology:

- **Hydrazone Formation:** **3,5-Dichlorophenylhydrazine hydrochloride** is reacted with an appropriate ketone or aldehyde in a suitable solvent, often glacial acetic acid or ethanol. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone intermediate.^{[2][5]}
- **Cyclization:** An acid catalyst (e.g., zinc chloride, polyphosphoric acid, or continued heating in acetic acid) is used to induce a ^{[7][7]}-sigmatropic rearrangement of the hydrazone, followed

by cyclization and elimination of ammonia.[2][13]

- Work-up and Isolation: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the resulting indole derivative is purified, typically by column chromatography or recrystallization.[14]

Applications in Drug Discovery and Development

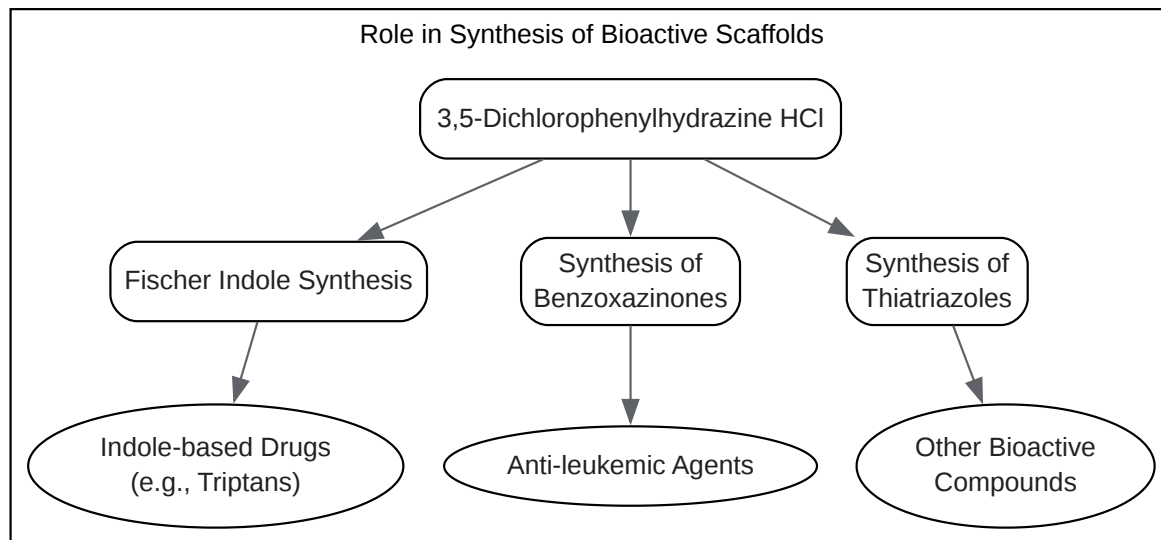
3,5-Dichlorophenylhydrazine hydrochloride serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Anti-leukemic Agents

This compound has been utilized as a building block for the synthesis of 2H-benzo[b][5][15]oxazin-3(4H)-one derivatives.[5][16] Certain compounds within this class have demonstrated promising anti-leukemic properties in vitro against cell lines such as MV4-11 (acute myeloid leukemia).[12] The synthesis of these complex molecules often involves multi-step reaction sequences where the dichlorophenyl moiety is incorporated early in the process.

Synthesis of Thiatriazole Derivatives

It has been specifically used to prepare [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶-[1][7][12][15]thiatriazol-4-yl]dimethylamine. Thiatriazole scaffolds are of interest in medicinal chemistry due to their diverse pharmacological profiles.



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Caption: Application pathways of 3,5-Dichlorophenylhydrazine HCl.

Conclusion

3,5-Dichlorophenylhydrazine hydrochloride is a versatile and important reagent in organic synthesis. Its primary value lies in its utility as a precursor for constructing complex heterocyclic systems, including indoles and benzoxazinones, which are of significant interest in drug discovery for their potential therapeutic applications, particularly in oncology. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational resource for professionals utilizing this chemical in their research and development endeavors.

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